[2,6-Difluoro-4-(trifluoromethoxy)phenyl]boronic acid
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Overview
Description
[2,6-Difluoro-4-(trifluoromethoxy)phenyl]boronic acid is an organoboron compound widely used in organic synthesis, particularly in the Suzuki-Miyaura coupling reaction. This compound is characterized by the presence of both fluorine and trifluoromethoxy groups, which impart unique chemical properties, making it valuable in various chemical transformations.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [2,6-Difluoro-4-(trifluoromethoxy)phenyl]boronic acid typically involves the borylation of the corresponding aryl halide. One common method is the palladium-catalyzed borylation of 2,6-difluoro-4-(trifluoromethoxy)iodobenzene using bis(pinacolato)diboron as the boron source. The reaction is carried out in the presence of a base such as potassium acetate and a palladium catalyst under inert atmosphere conditions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and advanced purification techniques are often employed to achieve these goals .
Types of Reactions:
Substitution Reactions: this compound undergoes substitution reactions, particularly in the Suzuki-Miyaura coupling, where it reacts with aryl halides to form biaryl compounds.
Oxidation and Reduction: While less common, the compound can participate in oxidation and reduction reactions under specific conditions, altering the boronic acid moiety.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Utilizes palladium catalysts, bases like potassium carbonate, and solvents such as tetrahydrofuran or dimethylformamide.
Oxidation: Can involve reagents like hydrogen peroxide or peracids.
Major Products:
Biaryl Compounds: Formed through Suzuki-Miyaura coupling, these products are valuable intermediates in pharmaceuticals and agrochemicals.
Chemistry:
Organic Synthesis: Widely used in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds.
Biology and Medicine:
Drug Development: The compound’s derivatives are explored for their potential biological activities, including as enzyme inhibitors and therapeutic agents.
Industry:
Mechanism of Action
The primary mechanism of action for [2,6-Difluoro-4-(trifluoromethoxy)phenyl]boronic acid in chemical reactions involves the formation of a boronate ester intermediate, which undergoes transmetalation with a palladium catalyst. This step is followed by reductive elimination, forming the desired biaryl product . The presence of fluorine and trifluoromethoxy groups enhances the compound’s reactivity and stability in these reactions .
Comparison with Similar Compounds
- 4-(Trifluoromethoxy)phenylboronic acid
- 2-(Trifluoromethoxy)phenylboronic acid
- 3-(Trifluoromethoxy)phenylboronic acid
Comparison: Compared to its analogs, [2,6-Difluoro-4-(trifluoromethoxy)phenyl]boronic acid exhibits unique reactivity due to the combined effects of the difluoro and trifluoromethoxy substituents. These groups influence the electronic properties of the molecule, making it more reactive in certain coupling reactions .
Properties
IUPAC Name |
[2,6-difluoro-4-(trifluoromethoxy)phenyl]boronic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BF5O3/c9-4-1-3(16-7(11,12)13)2-5(10)6(4)8(14)15/h1-2,14-15H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHNCNNVZMIZHLE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1F)OC(F)(F)F)F)(O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BF5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.91 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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